1-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride
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Description
1-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with ethylene diamine.
Attachment of the benzhydryl group: This step involves the reaction of the piperazine derivative with benzhydryl chloride under basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the final product: The final step involves the reaction of the intermediate with propan-2-ol under acidic conditions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O4.2ClH/c1-33-27-14-13-23(19-28(27)34-2)21-35-22-26(32)20-30-15-17-31(18-16-30)29(24-9-5-3-6-10-24)25-11-7-4-8-12-25;;/h3-14,19,26,29,32H,15-18,20-22H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKNKQCZYWHJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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